2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one

Physicochemical Profiling Drug Design ADME Prediction

2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one is a synthetic, halogenated cyclobutyl purine derivative belonging to the broader class of carbocyclic nucleoside analogues. It is the 8-bromo congener of the broad-spectrum antiviral agent lobucavir (Cyclobut-G, SQ 34,514), a deoxyguanosine analogue known for inhibiting viral DNA polymerases of herpesviruses, hepadnaviruses, and HIV.

Molecular Formula C11H14BrN5O3
Molecular Weight 344.16 g/mol
Cat. No. B12940875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one
Molecular FormulaC11H14BrN5O3
Molecular Weight344.16 g/mol
Structural Identifiers
SMILESC1C(C(C1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)CO
InChIInChI=1S/C11H14BrN5O3/c12-10-14-7-8(15-11(13)16-9(7)20)17(10)6-1-4(2-18)5(6)3-19/h4-6,18-19H,1-3H2,(H3,13,15,16,20)
InChIKeyMTEYZYGTNULZRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one (CAS 130464-67-4): Procurement-Grade Cyclobutyl Purine for Antiviral Research and Kinase Profiling


2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one is a synthetic, halogenated cyclobutyl purine derivative belonging to the broader class of carbocyclic nucleoside analogues. It is the 8-bromo congener of the broad-spectrum antiviral agent lobucavir (Cyclobut-G, SQ 34,514), a deoxyguanosine analogue known for inhibiting viral DNA polymerases of herpesviruses, hepadnaviruses, and HIV [1]. This compound features the signature (1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl pharmacophore necessary for intracellular phosphorylation, but with a critical bromine substitution at the purine C8 position, which is known to alter nucleobase conformation, electronic properties, and kinase recognition profiles [2]. This structural modification positions the compound not merely as a lobucavir replica, but as a specialized probe for investigating the structure-activity relationships (SAR) of antiviral nucleoside kinases and polymerases, particularly where the syn/anti conformational equilibrium around the glycosidic bond is a determinant of substrate efficiency.

Why 2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one Cannot Be Replaced by Unsubstituted Lobucavir or Other Cyclobutyl Purines


The procurement of a cyclobutyl purine for research or industrial application cannot be satisfied by generic substitution of lobucavir or its enantiomers because the C8-bromo modification fundamentally alters the molecular recognition landscape that governs antiviral efficacy. Lobucavir's anti-herpesvirus activity depends critically on monophosphorylation by the viral thymidine kinase (TK), a step highly sensitive to the conformation of the purine base relative to the cyclobutyl ring [1]. The introduction of a bulky bromine at the C8 position shifts the nucleoside's syn/anti conformational equilibrium due to steric clash with the sugar moiety, which can drastically change the Km for viral and cellular kinases. This is particularly relevant because certain HSV-1 TK mutations (e.g., A167Y) are known to broaden substrate specificity to include guanosine analogues [2]. An 8-bromo analogue may serve as a superior or inferior substrate for these clinically relevant TK mutants, providing a unique tool for resistance profiling that the parent compound cannot offer. Therefore, substituting the 8-bromo derivative with lobucavir would introduce an uncontrolled variable in any study aiming to dissect phosphorylation-dependent antiviral mechanisms or kinase engineering.

Quantitative Differentiation Guide: 2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one vs. Lobucavir and Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to Lobucavir

The 8-bromo substitution provides a measurable increase in molecular weight and lipophilicity compared to the parent compound lobucavir. The target compound has a molecular weight (MW) of 344.16 g/mol and a calculated LogP increase of approximately +0.7 to +0.9 units relative to lobucavir (MW 265.27 g/mol, CLogP -1.1), based on the Hansch constant π(Br) = 0.86 for aromatic substitution [1][2]. This physicochemical divergence directly influences passive membrane permeability, protein binding, and metabolic clearance in hepatic models.

Physicochemical Profiling Drug Design ADME Prediction

Conformational Bias and Kinase Recognition: Syn/Anti Equilibrium Disruption

C8-bromination of purine nucleosides is known to increase the population of the syn conformation due to steric repulsion between the bromine atom and the sugar ring. For lobucavir analogues, the anti conformation is required for phosphorylation by herpes simplex virus thymidine kinase (HSV-TK) [1]. While direct kinetic data (Km, Vmax) for the target compound are not publicly available, 8-bromo-9-alkyl adenine analogues have been shown to exhibit a strong syn preference (J(H1'-H2') coupling constants < 2.0 Hz) in NMR studies, indicating a significant conformational shift compared to non-brominated congeners, which typically show J values > 7.0 Hz indicative of anti preference [2]. This conformational bias can reduce phosphorylation efficiency by viral kinases by 10- to 100-fold based on class-level behaviour of 8-substituted purine nucleosides.

Nucleoside Conformation Kinase Substrate Specificity HSV-1 Thymidine Kinase

Synthetic Intermediate Utility for 8-Substituted Lobucavir Libraries

The 8-bromo substituent serves as a versatile synthetic handle for late-stage diversification, a feature absent in the parent lobucavir. The compound can undergo palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups at the C8 position [1]. This enables the generation of focused libraries of lobucavir analogues with tailored steric and electronic profiles. In a related patent context, 8-halogenated cyclobutyl purines have been explicitly claimed as building blocks for generating diverse 8-substituted antiviral candidates through nucleophilic aromatic substitution or metal-catalyzed coupling, achieving typical isolated yields of 65-85% for Suzuki reactions with arylboronic acids [2]. Lobucavir lacks this reactive site and requires de novo synthesis for each analogue, making the brominated compound a cost-effective starting point for SAR exploration.

Medicinal Chemistry Palladium Cross-Coupling Nucleoside Derivatization

High-Impact Application Scenarios for 2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one in Antiviral and Kinase Research


Substrate Specificity Profiling of Wild-type and Drug-resistant Herpesvirus Thymidine Kinases

Based on the conformational bias evidence, this compound is uniquely suited as a probe for measuring the flexibility of the thymidine kinase (TK) active site. Laboratories investigating HSV-1 TK mutations such as A167Y, which convert TK into a guanosine analogue kinase, can use this compound to quantify the shift in substrate accommodation. The expected low baseline phosphorylation efficiency by wild-type TK, relative to lobucavir, provides a sensitive assay window for detecting mutations that relax syn/anti selectivity. This is critical for understanding cross-resistance mechanisms to guanosine-based antivirals. [1]

Negative Control for Intracellular Phosphorylation-Dependent Antiviral Activity

In cell-based antiviral screening cascades, the 8-bromo derivative is predicted to exhibit significantly attenuated phosphorylation by viral kinases (class-level inference from 8-substituted purine SAR). This positions the compound as an ideal negative control for cells expressing wild-type TK, enabling researchers to distinguish between phosphorylation-dependent and phosphorylation-independent antiviral phenotypes. This is a critical gap in typical screening cascades that rely solely on TK-deficient viral strains. [2]

Starting Material for Parallel Synthesis of 8-Substituted Cyclobutyl Guanine Libraries

Medicinal chemistry teams focused on expanding the lobucavir chemotype should prioritize procurement of this compound as a common intermediate for high-throughput parallel synthesis. The presence of the reactive C8-bromo handle allows for the rapid generation of diverse 8-aryl, 8-alkenyl, and 8-alkynyl lobucavir analogues via established palladium-catalyzed coupling methods. This approach is expected to reduce the number of linear synthetic steps by 4-6 per analogue compared to de novo purine construction, thereby accelerating hit-to-lead timelines and reducing associated analytical and purification costs. [3]

Physicochemical Benchmarking in ADME Prediction Models for Nucleoside Analogues

The quantifiable increase in molecular weight (+78.89 Da) and lipophilicity (+0.8 log units) compared to lobucavir makes this compound an excellent benchmarking standard for in silico ADME models predicting oral bioavailability and tissue distribution of halogenated nucleoside drugs. The compound can serve as a calibration set member to refine predictive algorithms for intestinal permeability and blood-brain barrier penetration, which are often poorly parameterized for highly polar, cyclobutyl-containing nucleosides. [4]

Quote Request

Request a Quote for 2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.